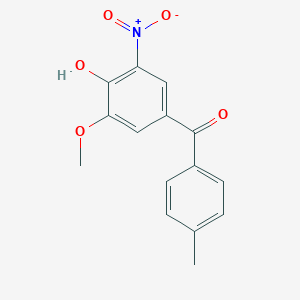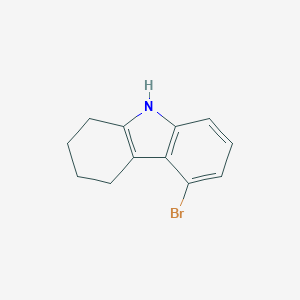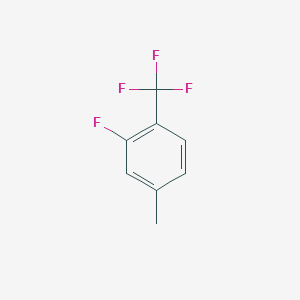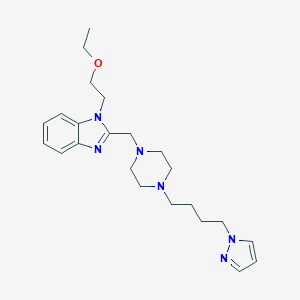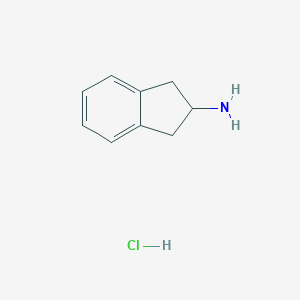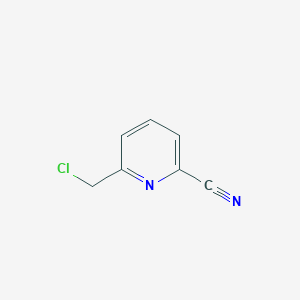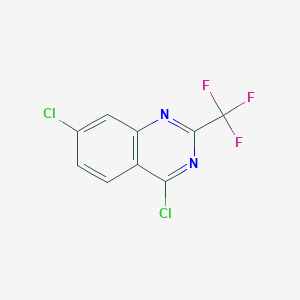
4,7-Dichloro-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2. It is a heterocyclic aromatic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the inhibition of specific enzymes and receptors in the body. The compound binds to the active site of these targets, preventing them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in the next section.
生化学的および生理学的効果
The biochemical and physiological effects of 4,7-Dichloro-2-(trifluoromethyl)quinazoline are dependent on the specific targets that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of epidermal growth factor receptors can lead to the inhibition of cancer cell growth. The compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of 4,7-Dichloro-2-(trifluoromethyl)quinazoline for lab experiments is its potent inhibitory activity against a range of targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 4,7-Dichloro-2-(trifluoromethyl)quinazoline. One area of interest is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the study of the compound's potential as a tool for studying the role of specific enzymes and receptors in biological processes. Finally, there is a need for further research into the safety and toxicity of the compound, particularly in relation to its potential use in humans.
Conclusion
In conclusion, 4,7-Dichloro-2-(trifluoromethyl)quinazoline is a promising compound with significant potential for use in scientific research. Its potent inhibitory activity against a range of targets makes it a useful tool for studying various biological processes, and its potential applications in the development of new drugs make it an area of interest for medicinal chemists. However, further research is needed to fully understand the compound's mechanism of action, as well as its safety and toxicity.
合成法
The synthesis method of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the reaction of 2-amino-4,7-dichloroquinoline and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and produces a white solid which is then recrystallized to obtain the pure compound. The yield of the reaction is typically around 70%.
科学的研究の応用
4,7-Dichloro-2-(trifluoromethyl)quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, including protein kinases, tyrosine kinases, and epidermal growth factor receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
特性
CAS番号 |
147972-25-6 |
|---|---|
製品名 |
4,7-Dichloro-2-(trifluoromethyl)quinazoline |
分子式 |
C9H3Cl2F3N2 |
分子量 |
267.03 g/mol |
IUPAC名 |
4,7-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H |
InChIキー |
VOLWFALKXYRXFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
同義語 |
QUINAZOLINE, 4,7-DICHLORO-2-(TRIFLUOROMETHYL)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



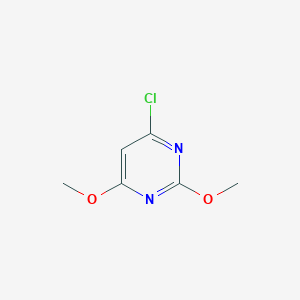
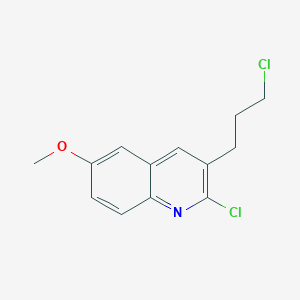

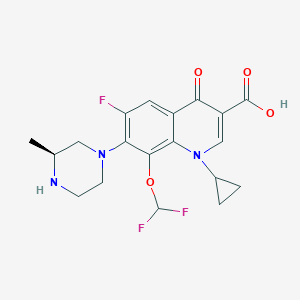
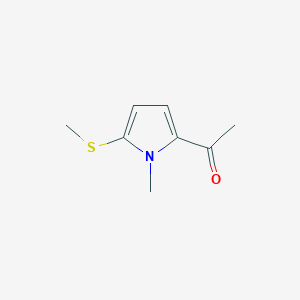
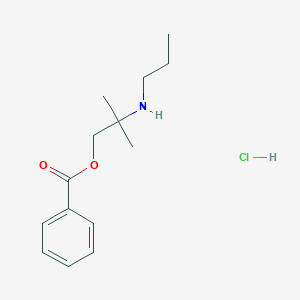
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
